molecular formula C10H11FO2 B190183 Ethyl 4-fluoro-2-methylbenzoate CAS No. 167758-88-5

Ethyl 4-fluoro-2-methylbenzoate

Cat. No. B190183
M. Wt: 182.19 g/mol
InChI Key: RLCFHMSCTWXLTQ-UHFFFAOYSA-N
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Patent
US07166617B2

Procedure details

Magnesium (0.644 g, 26.5 mmol) was added wit THF (4 mL) and a small amount of iodine. After the mixture was stirred, the mixture was added dropwise with a solution of 1-bromo-4-fluoro-2-methylbenzene (5.00 g, 26.5 mmol) in THF (50 mL). The mixture was stirred at room temperature for 30 minutes, and then cooled at −78° C. and added dropwise with a solution of ethyl chloroformate (3.80 mL, 39.8mmol) in THF (40 mL). The mixture was warmed slowly up to room temperature and stirring was continued at room temperature for 2 hours. The reaction mixture was diluted with ether and washed with water, saturated aqueous sodium bicarbonate solution, and then with saturated brine, and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate was concentrated, and the resulting oily substance was purified by silica gel column chromatography (hexane/ether) to obtain the title compound (3.65 g, yield: 76%).
Quantity
0.644 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[CH3:12].Cl[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C1COCC1.CCOCC>[CH2:17]([O:16][C:14](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[CH3:12])[CH3:18]

Inputs

Step One
Name
Quantity
0.644 g
Type
reactant
Smiles
[Mg]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.8 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed slowly up to room temperature
STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting oily substance was purified by silica gel column chromatography (hexane/ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.